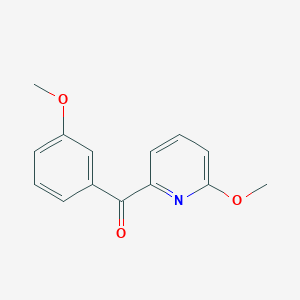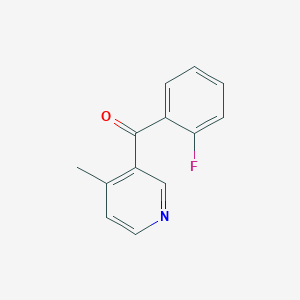
4-(Pentafluorobenzoyl)isoquinoline
Overview
Description
This compound is characterized by the presence of a pentafluorobenzoyl group attached to an isoquinoline ring, making it a valuable subject for research in organic chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a class of compounds to which 4-(pentafluorobenzoyl)isoquinoline belongs, have been found to interact with a variety of targets, including those involved in cancer, microorganisms, neurodegeneration, inflammation, and autoimmunity .
Mode of Action
Isoquinoline alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse modes of action depending on the specific compound and target .
Biochemical Pathways
Isoquinoline alkaloids are known to impact various pathways, but the specific pathways influenced by this compound would depend on its specific targets .
Pharmacokinetics
Isoquinoline-based therapeutic drugs are known to have diverse pharmacokinetic profiles .
Result of Action
Isoquinoline alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Action Environment
The action of isoquinoline alkaloids can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
The synthesis of 4-(Pentafluorobenzoyl)isoquinoline typically involves the following steps:
Palladium-Catalyzed Coupling: A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Microwave Irradiation: Another approach uses sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation.
Copper(I)-Catalyzed Tandem Reaction: This method involves the reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN, producing densely functionalized isoquinolines via N atom transfer and a three-component cyclization.
Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-(Pentafluorobenzoyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of isoquinoline N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The pentafluorobenzoyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include isoquinoline N-oxides, reduced isoquinoline derivatives, and substituted isoquinoline compounds .
Scientific Research Applications
4-(Pentafluorobenzoyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has shown potential therapeutic applications, including its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Comparison with Similar Compounds
4-(Pentafluorobenzoyl)isoquinoline can be compared with other fluorinated isoquinolines, such as:
4-Trifluoromethylisoquinoline: Similar in structure but with a trifluoromethyl group instead of a pentafluorobenzoyl group.
6-Fluoroisoquinoline: Contains a single fluorine atom on the isoquinoline ring.
4-(Difluoromethyl)isoquinoline: Features a difluoromethyl group on the isoquinoline ring.
Properties
IUPAC Name |
isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMWRAGWCCQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















